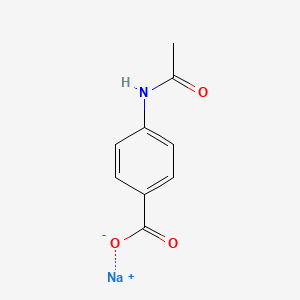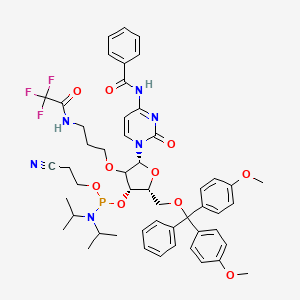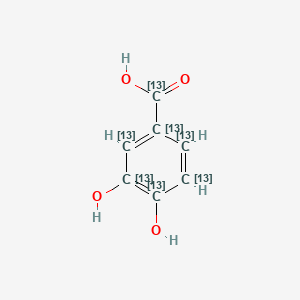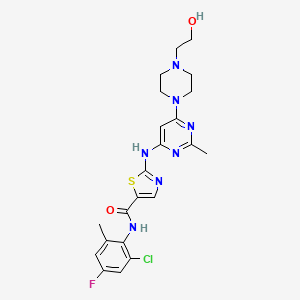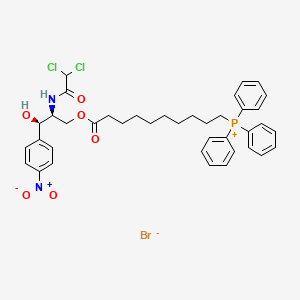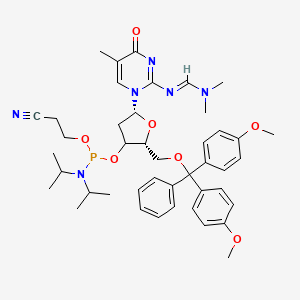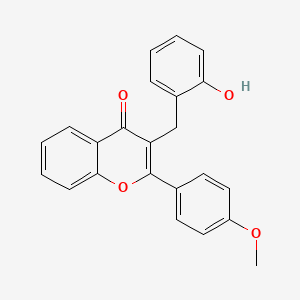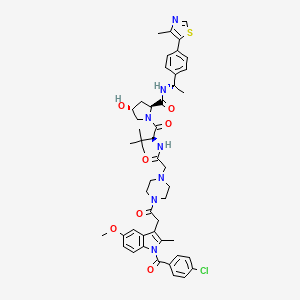
PROTAC SARS-CoV-2 Mpro degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC SARS-CoV-2 Mpro degrader-2 is a novel small-molecule antiviral compound designed to target and degrade the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is a highly conserved enzyme essential for viral replication and pathogenesis, making it a prime target for antiviral drug development. This compound leverages the proteolysis targeting chimera (PROTAC) technology to induce the degradation of the main protease, thereby inhibiting the replication of the virus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SARS-CoV-2 Mpro degrader-2 involves several key steps:
Ligand Synthesis: The synthesis begins with the preparation of the main protease inhibitors, such as MPI8 and MPI29.
Linker Attachment: The inhibitors are then conjugated with a CRBN E3 ligand through a linker.
Final Assembly: The final step involves the assembly of the PROTAC molecule by linking the inhibitor-CRBN conjugate with the main protease targeting moiety.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
PROTAC SARS-CoV-2 Mpro degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the stability and efficacy of the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different levels of antiviral activity .
科学的研究の応用
PROTAC SARS-CoV-2 Mpro degrader-2 has several scientific research applications:
作用機序
PROTAC SARS-CoV-2 Mpro degrader-2 exerts its effects through a mechanism known as targeted protein degradation. The compound binds to the main protease of SARS-CoV-2 and recruits an E3 ubiquitin ligase, such as CRBN. This recruitment leads to the ubiquitination of the main protease, marking it for degradation by the proteasome. The degradation of the main protease inhibits viral replication and reduces the viral load in infected cells .
類似化合物との比較
Similar Compounds
MPI29: Another main protease inhibitor used in the synthesis of this compound.
Nirmatrelvir: A non-PROTAC main protease inhibitor used in the treatment of COVID-19.
Uniqueness
This compound is unique in its ability to induce the degradation of the main protease, rather than merely inhibiting its activity. This targeted protein degradation approach offers several advantages, including the potential to overcome drug resistance and achieve more sustained antiviral effects .
特性
分子式 |
C48H56ClN7O7S |
|---|---|
分子量 |
910.5 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[2-[4-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H56ClN7O7S/c1-28(31-8-10-32(11-9-31)43-29(2)50-27-64-43)51-45(60)40-22-35(57)25-55(40)47(62)44(48(4,5)6)52-41(58)26-53-18-20-54(21-19-53)42(59)24-37-30(3)56(39-17-16-36(63-7)23-38(37)39)46(61)33-12-14-34(49)15-13-33/h8-17,23,27-28,35,40,44,57H,18-22,24-26H2,1-7H3,(H,51,60)(H,52,58)/t28-,35+,40-,44+/m0/s1 |
InChIキー |
QJMUEOZVQRLSGY-BABAJCCMSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




